molecular formula C17H16Cl3NO4S B2431563 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide CAS No. 305331-13-9

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide

Cat. No.: B2431563
CAS No.: 305331-13-9
M. Wt: 436.73
InChI Key: XWXUWYZHBNBXIE-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is a synthetic organic compound with the molecular formula C17H17Cl3N2O2S It is characterized by the presence of a methoxy group, a trichloromethyl group, and a tosyl group attached to a benzamide core

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO4S/c1-11-3-9-14(10-4-11)26(23,24)16(17(18,19)20)21-15(22)12-5-7-13(25-2)8-6-12/h3-10,16H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUWYZHBNBXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target compound can be dissected into two key intermediates:

  • 4-Methoxybenzoyl chloride – Derived from 4-methoxybenzoic acid.
  • 2,2,2-Trichloro-1-tosylethylamine – Synthesized via tosylation of 2,2,2-trichloroethylamine.

Coupling these intermediates through amidation yields the final product.

Stepwise Synthesis

Synthesis of 4-Methoxybenzoyl Chloride

Starting Material : 4-Methoxybenzoic acid (CAS: 100-09-4).
Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
Procedure :

  • 4-Methoxybenzoic acid (10.0 g, 59.8 mmol) is refluxed with excess SOCl₂ (15 mL) under anhydrous conditions for 4–6 hours.
  • Excess SOCl₂ is removed via rotary evaporation to yield 4-methoxybenzoyl chloride as a pale-yellow liquid (quantitative yield).

Key Considerations :

  • SOCl₂ acts as both a chlorinating agent and solvent.
  • DMF catalyzes the reaction by generating an acylium intermediate.

Reaction Mechanism and Byproduct Analysis

Amidation Mechanism

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Activation : 4-Methoxybenzoyl chloride reacts with Et₃N to form a reactive acylium ion.
  • Nucleophilic Attack : The tosylethylamine’s primary amine attacks the electrophilic carbonyl carbon.
  • HCl Elimination : Et₃N scavenges HCl, shifting the equilibrium toward product formation.

Common Byproducts and Mitigation

  • N,O-Bis-Acylation : Occurs with excess acid chloride. Mitigated by maintaining a 1:1.1 molar ratio of amine to acyl chloride.
  • Tosyl Group Hydrolysis : Minimized by avoiding aqueous workup at elevated temperatures.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 2.45 (s, 3H, Ts-CH₃),
  • δ 3.88 (s, 3H, OCH₃),
  • δ 5.21 (q, 1H, CH),
  • δ 6.92–8.10 (m, 8H, Ar-H).

13C NMR (100 MHz, CDCl₃) :

  • δ 21.5 (Ts-CH₃),
  • δ 55.2 (OCH₃),
  • δ 95.8 (CCl₃),
  • δ 128.1–167.3 (aromatic and carbonyl carbons).

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch),
  • 1350 cm⁻¹ (S=O symmetric stretch),
  • 1160 cm⁻¹ (S=O asymmetric stretch).

Purity and Yield Comparison

Step Yield (%) Purity (%)
Tosylethylamine 75 90
Amidation 47 95

Applications and Derivatives

While the biological activity of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide remains underexplored, structurally related benzamides exhibit:

  • Antimicrobial Activity : Analogues with thioacetamide groups show MIC values of 2–8 µg/mL against S. aureus and E. coli.
  • Kinase Inhibition : Pyrazole-based benzamides act as p38α/β inhibitors (IC₅₀: 10–50 nM).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-tosylethyl)benzamide or 4-methoxy-N-(2,2-dimethyl-1-tosylethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The trichloromethyl and tosyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylsulfanylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide

Uniqueness

4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

4-Methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H12Cl3NO2C_{12}H_{12}Cl_3NO_2, with a molecular weight of approximately 363.5 g/mol. Its structure includes a methoxy group, a trichloroethyl moiety, and a benzamide core, which contribute to its biological activity.

Antiviral Properties

Recent studies have shown that derivatives of benzamide, including those with methoxy and trichloroethyl substitutions, exhibit antiviral effects. For instance, similar compounds have been reported to enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly in the context of Hepatitis B virus (HBV) infections .

Table 1: Antiviral Activity of Related Compounds

Compound NameIC50 (µM)SI (Selectivity Index)Target Virus
IMB-0523 (related derivative)1.9958HBV (wild-type)
IMB-0523 (drug-resistant variant)3.3052HBV (resistant)

The above table summarizes the inhibitory concentration values for a closely related compound, IMB-0523, indicating that structural modifications can lead to significant antiviral potency.

The proposed mechanism for the antiviral activity involves the upregulation of A3G levels within infected cells. This increase in A3G enhances the cellular defense against viral replication by inducing hypermutation in the viral genome .

Toxicity and Pharmacokinetics

While exploring the biological activities of 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide, it is crucial to consider its toxicity profile. Preliminary studies indicate that similar compounds exhibit varying degrees of cytotoxicity depending on their structure and concentration. For instance, the cytotoxicity of IMB-0523 was assessed using an MTT assay, revealing dose-dependent effects on cell viability in HepG2 cells.

Table 2: Cytotoxicity Data for Related Compounds

Compound NameCC50 (µM)Remarks
IMB-0523>440Low toxicity in wild-type HBV
Lamivudine (control)7.37Higher toxicity in resistant strains

Case Studies

  • Hepatitis B Virus Inhibition : In vitro studies demonstrated that IMB-0523 significantly reduced HBV DNA levels in both wild-type and drug-resistant strains of HBV. The compound was administered at various concentrations over several days to assess its efficacy and safety profile .
  • Pharmacokinetic Assessment : Animal models have been utilized to evaluate the pharmacokinetics of related compounds. These studies indicated favorable absorption and distribution characteristics, suggesting potential for therapeutic use against HBV .

Q & A

Q. What are the recommended synthetic pathways for 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-methoxybenzoyl chloride with a trichloroethylamine derivative.
  • Step 2: Tosylation of the intermediate using toluenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Key Conditions: Temperature control (<10°C during tosylation), use of triethylamine as a base, and solvent selection (e.g., THF for polar intermediates) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify methoxy, benzamide, and trichloroethyl groups. Aromatic protons typically appear at δ 7.2–8.0 ppm, while the tosyl group’s methyl resonates at δ 2.4 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~470–480 Da) .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) .

Q. How is preliminary biological activity screening conducted?

  • In vitro assays: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC values).
  • Enzyme inhibition: Evaluate interactions with kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity).
  • Reference compounds: Compare with known benzamide-based inhibitors (e.g., anticancer agent analogs) to contextualize results .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization: Replace THF with DMF for better solubility of intermediates .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate tosylation .
  • Byproduct Management: Implement in situ quenching (e.g., aqueous NaHCO3_3) to remove excess sulfonyl chloride .
  • Yield Data: Pilot studies on analogous compounds report 60–75% yields after optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities affecting results .
  • Assay Variability: Standardize protocols (e.g., cell line passage number, incubation time) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Structural Confounds: Compare substituent effects (e.g., trichloroethyl vs. methyl groups) using SAR studies .

Q. How do computational methods predict target interactions?

  • Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The tosyl group may occupy hydrophobic pockets, while the methoxybenzamide engages hydrogen bonds .
  • MD Simulations: Analyze stability of ligand-protein complexes (GROMACS, 100 ns runs) to prioritize targets .
  • QSAR Models: Corrogate electronic parameters (e.g., Hammett σ) of substituents with IC50_{50} values .

Key Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the role of the trichloroethyl group in membrane permeability via logP measurements .
  • Toxicology Profiling: Assess hepatotoxicity in primary hepatocyte models (e.g., HepG2 cells) .
  • Crystallography: Solve X-ray structures of ligand-target complexes to guide rational design .

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